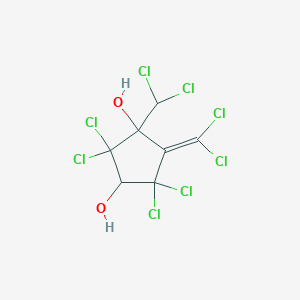
(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol, also known as Kepone, is a synthetic organic compound that was widely used as an insecticide and industrial chemical in the 1960s and 1970s. Its use has been banned in many countries due to its toxic effects on humans and the environment. However, Kepone is still used in some countries for certain industrial applications. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of Kepone in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Structural Analysis : The generation and trapping of Dichlorothioketene, a compound related to the target chemical, was studied through flash-vacuum pyrolysis. This process involved trapping with cyclopentadiene, and the product's constitution was confirmed through X-ray structural analysis (Adiwidjaja et al., 1991).
Crystal and Molecular Structure Studies : Research on the crystal and molecular structure of compounds with dichloromethylene groups has been conducted to better understand their spatial relationships and conformational properties (Boudreau & Jennings, 1982).
Chemical Reactions and Transformations : Studies in the Cycloproparene Series explored the reactions involving dichloromethylene-bridged annulenes and the efficiency of adding Dichlorocarbene to norcaradiene forms (Halton & Russell, 1992).
Synthesis of Structurally Related Compounds : Research into the synthesis of halo-fluoro-substituted adamantanes involved reactions with N-halosuccinimides in dichloromethane, showcasing the versatility of reactions involving dichloromethylene groups (Serguchev et al., 2003).
Environmental Implications : A study on potent bacterial mutagens produced by chlorination of simulated poultry chiller water identified compounds structurally similar to the target chemical, indicating its potential environmental impact (Haddon et al., 1996).
Pharmacological Characterization : Although outside the primary focus of your query, it's noteworthy that pharmacological studies have been conducted on related compounds, highlighting their biological relevance (Riederer et al., 2002).
Eigenschaften
CAS-Nummer |
122005-23-6 |
|---|---|
Produktname |
(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol |
Molekularformel |
C7H4Cl8O2 |
Molekulargewicht |
403.7 g/mol |
IUPAC-Name |
2,2,4,4-tetrachloro-1-(dichloromethyl)-5-(dichloromethylidene)cyclopentane-1,3-diol |
InChI |
InChI=1S/C7H4Cl8O2/c8-2(9)1-5(17,4(10)11)7(14,15)3(16)6(1,12)13/h3-4,16-17H |
InChI-Schlüssel |
NRIHIELKVOSNAZ-UHFFFAOYSA-N |
SMILES |
C1(C(C(=C(Cl)Cl)C(C1(Cl)Cl)(C(Cl)Cl)O)(Cl)Cl)O |
Kanonische SMILES |
C1(C(C(=C(Cl)Cl)C(C1(Cl)Cl)(C(Cl)Cl)O)(Cl)Cl)O |
Synonyme |
KS 504d KS-504d |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



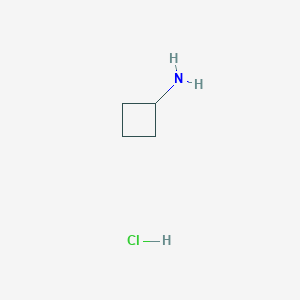
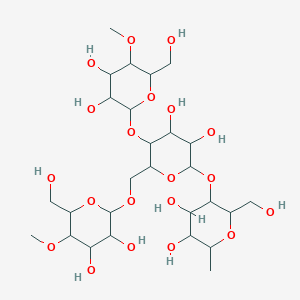
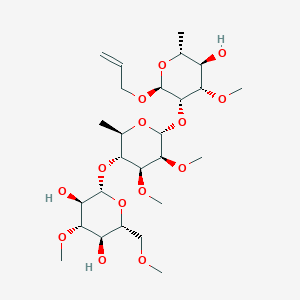

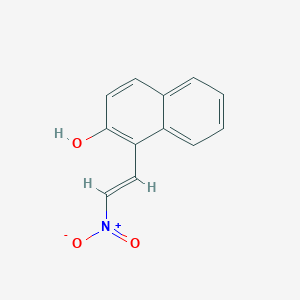
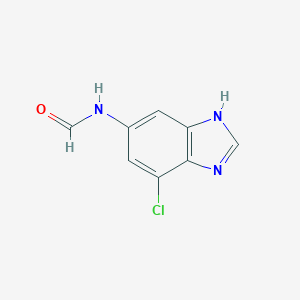
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


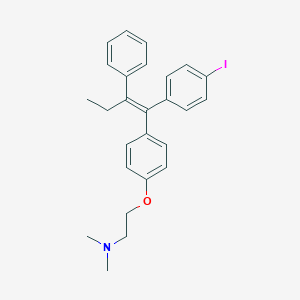

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
